Acetic anhydride-13C4
Overview
Description
Acetic-1,2-13C2 acid 1,1’-anhydride is a labelled analogue of Acetyl Anhydride.
Scientific Research Applications
Analysis of Biogenic Amines and Psychotropic Drugs : Acetic anhydride derivatization is effective for analyzing biogenic amines and psychotropic drugs through gas chromatography and mass spectrometry. This method provides valuable data for further analysis (Baker, Coutts, & Holt, 1994).
Enhancement of NMR Spectra : In nuclear magnetic resonance (NMR) spectroscopy, acetic anhydride enhances the spectra of biomolecules. This enables faster and higher-resolution metabolic evaluations, crucial for clinical information (Wilson et al., 2009).
Oxidation of Toluene to Benzaldehyde : Acetic anhydride increases the selectivity and conversion of toluene to benzaldehyde in liquid-phase oxidation, although excessive use may deactivate catalysts (Wu Xiankun et al., 2014).
Hyperpolarized NMR Spectra : Acetic anhydride-13C4 is used in the generation of hyperpolarized substrates for high signal-to-noise ratio (SNR) NMR spectra of amino acid derivatives and other biomolecules (Wilson et al., 2009).
Radiolabeling Detritus for Field Research : A novel method for radiolabeling detritus with [14C]acetic anhydride is stable, does not alter the chemical identity, and is suitable for field research (Banks & Wolfinbarger, 1981).
Solvent-Free Acetylations : Acetic anhydride-pyridine over basic alumina facilitates solvent-free acetylations of hydroxy, thiol, and amino groups under microwave irradiation, showing potential for selective acetylations (Paul, Nanda, Gupta, & Loupy, 2002).
Study of Metal Formyl Complexes : The reaction of acetic [13C]formic anhydride with sodium pentacarbonylmanganate is used to study short-lived neutral formyl complexes (Fiato, Vidal, & Pruett, 1979).
Isotopic Analysis in Forensic Science : Isotopic analysis of 13C in acetic anhydride can help determine the common-batch of seized heroin samples, identify geographical origins, and trace the source of acetic anhydride used by drug traffickers (Besacier et al., 1997).
Kinetics of Acetic Acid Production : Weak electrolyte conductivity measurements study the kinetics of acetic acid production from acetic anhydride and water (Kralj, 2007).
Radiolabeling of Proteins and Viruses : A convenient, rapid, and reproducible method involves acetic anhydride-mediated radiolabeling of proteins and viruses in vitro, without solvent-induced alterations in protein structure and biological activity (Montelaro & Rueckert, 1975).
Mechanism of Action
Target of Action
Acetic anhydride-13C4 is a labeled variant of acetic anhydride . Acetic anhydride is a widely used reagent in organic synthesis, with its primary targets being hydroxyl groups present in organic molecules. It acts as an acetylating agent, transferring an acetyl group to the target molecule .
Mode of Action
The mode of action of this compound is similar to that of acetic anhydride. It involves a nucleophilic attack on the carbonyl carbon of the anhydride by the hydroxyl group of the target molecule. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the removal of the acetate group and the formation of an ester or an amide .
Biochemical Pathways
This compound, like acetic anhydride, plays a crucial role in biochemical pathways involving acetylation. This process can modify the function of proteins and other molecules, affecting various biological processes such as gene expression, protein function, and metabolism .
Pharmacokinetics
Its ADME properties would be influenced by factors such as the route of administration, the dose, and the individual’s metabolic rate .
Result of Action
The acetylation process catalyzed by this compound can result in significant changes in the function of target molecules. For instance, acetylation of proteins can alter their activity, stability, and interaction with other molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reaction rate can be affected by temperature, solvent, and the presence of catalysts. Moreover, the compound’s stability may be compromised under certain conditions, such as high humidity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
acetyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1+1,2+1,3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-JCDJMFQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C](=O)O[13C](=O)[13CH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.059 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114510-14-4 | |
Record name | Acetic anhydride-13C4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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